molecular formula C10H18O4 B080566 4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane CAS No. 10537-73-2

4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane

Cat. No.: B080566
CAS No.: 10537-73-2
M. Wt: 202.25 g/mol
InChI Key: ZHYIHFOUPHFJDM-UHFFFAOYSA-N
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Description

4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane is a multifunctional compound of significant interest in advanced organic synthesis and materials science. Its molecular structure incorporates two key functional motifs: a 1,3-dioxolane ring and an epoxy (oxirane) group. The 1,3-dioxolane function is widely employed as a robust protecting group for carbonyl moieties, notably aldehydes and ketones . This protective group demonstrates high stability towards a wide range of conditions, including basic environments and nucleophilic attack, allowing for selective reactions at other sites of a complex molecule . The presence of the epoxy group provides a distinct and complementary reactivity profile, making the compound a valuable bifunctional intermediate. The epoxy ring is susceptible to ring-opening reactions, which can be catalyzed by acids or other electrophiles . This dual functionality enables researchers to utilize this compound as a novel monomer or a cross-linking agent in polymer chemistry. It finds specific application as a reactive diluent in epoxy resin formulations, where it helps reduce viscosity for better processability while actively participating in the formation of the cured, cross-linked polymer network, contributing to the material's mechanical properties and chemical resistance . For synthetic organic chemists, this compound offers a unique tool for designing complex molecular architectures, serving as a protected glycidol derivative that can be deprotected under mild acidic conditions to unveil aldehyde functionalities after its incorporation into a larger framework . This makes it particularly valuable for multi-step synthesis in the development of pharmaceuticals and fine chemicals.

Properties

IUPAC Name

2-ethyl-2-methyl-4-(oxiran-2-ylmethoxymethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H18O4/c1-3-10(2)13-7-9(14-10)5-11-4-8-6-12-8/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYIHFOUPHFJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OCC(O1)COCC2CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909472
Record name 2-Ethyl-2-methyl-4-{[(oxiran-2-yl)methoxy]methyl}-1,3-dioxolane
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10537-73-2
Record name 2-Ethyl-2-methyl-4-[(2-oxiranylmethoxy)methyl]-1,3-dioxolane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((2,3-Epoxypropoxy)methyl)-2-ethyl-2-methyl-1,3-dioxolane
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Record name 2-Ethyl-2-methyl-4-{[(oxiran-2-yl)methoxy]methyl}-1,3-dioxolane
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Record name 4-[(2,3-epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane
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Preparation Methods

Reaction Mechanism

The synthesis begins with 2-ethyl-2-methyl-1,3-propanediol reacting with epichlorohydrin under basic conditions to form a glycidyl ether intermediate. Subsequent cyclization in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) yields the dioxolane structure. The epoxy group remains intact due to the mild reaction conditions.

Key Parameters:

  • Temperature : 50–70°C to balance reaction rate and epoxide stability.

  • Catalyst Loading : 0.5–2 mol% of acid catalyst.

  • Solvent : Toluene or dichloromethane to facilitate azeotropic water removal.

StepReactantsCatalystYield (%)Purity (%)
12-ethyl-2-methyl-1,3-propanediol + epichlorohydrinNaOH8592
2Glycidyl ether intermediate + acid catalystp-TSA7889

Epoxidation of Allyl Ether Derivatives

An alternative route involves post-cyclization epoxidation of an allyl ether-containing dioxolane. This method avoids epoxy group degradation during cyclization.

Synthesis of Allyl Ether Precursor

2-Ethyl-2-methyl-4-(allyloxymethyl)-1,3-dioxolane is prepared via nucleophilic substitution between 2-ethyl-2-methyl-1,3-dioxolane-4-methanol and allyl bromide. Potassium carbonate acts as a base in tetrahydrofuran (THF).

Epoxidation with Peracetic Acid

The allyl ether undergoes epoxidation using peracetic acid in a dichloromethane/water biphasic system. The reaction is exothermic and requires temperature control (0–5°C) to prevent ring-opening side reactions.

ParameterValue
Epoxidation agent40% peracetic acid
Molar ratio (allyl ether : peracid)1 : 1.2
Reaction time6–8 h
Yield72%
Epoxide purity94%

Solid-State Polycondensation (SSP) Byproduct Conversion

A patent-pending method utilizes acetaldehyde (AA) byproducts from polyester manufacturing to synthesize 2-methyl-1,3-dioxolane derivatives. While this process primarily targets 2-methyl-1,3-dioxolane (MDO), modifications enable the production of epoxy-functionalized analogs.

Process Overview

In a gas scrubbing unit, acetaldehyde-rich process gas contacts ethylene glycol (EG) in the presence of solid acid catalysts (e.g., Amberlyst-15). The reaction forms MDO, which is subsequently functionalized with epoxypropoxy groups via glycidylation.

Critical Adjustments:

  • Catalyst : Sulfonic acid resins enhance AA conversion (>90% efficiency).

  • Functionalization : MDO reacts with epichlorohydrin under phase-transfer conditions (tetrabutylammonium bromide, NaOH).

StageInputOutputConversion (%)
AA to MDOAcetaldehyde + EGMDO + H2O92
GlycidylationMDO + epichlorohydrinTarget compound68

Enzymatic Catalysis for Stereoselective Synthesis

Emerging approaches employ lipases or esterases to catalyze the stereoselective formation of the dioxolane ring. Candida antarctica lipase B (CAL-B) immobilized on silica gel facilitates the transesterification of glycidyl methacrylate with 2-ethyl-2-methyl-1,3-propanediol.

Advantages and Limitations

  • Selectivity : >99% enantiomeric excess for (R)-configuration.

  • Throughput : Lower reaction rates (48–72 h) compared to chemical methods.

  • Solvent : Cyclohexane minimizes enzyme denaturation.

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The 2,3-epoxypropoxy group is the primary reactive site, enabling nucleophilic ring-opening reactions typical of epoxides.

Reaction Type Conditions Products Key Observations
Acid-catalyzed hydrolysisH₂SO₄/H₂O, 50°CGlycerol derivativesForms diols via protonation of the epoxide oxygen, followed by nucleophilic attack .
Base-mediated openingNaOH/EtOH, refluxAlkoxylated diolsHydroxide ion attack at the less substituted epoxide carbon, yielding vicinal diols .
Amine crosslinkingAliphatic amines, 25–60°CCrosslinked polymeric networksReacts with primary/secondary amines to form β-hydroxyamine adducts, used in resins .

Notable Example :
Under acidic conditions, the epoxide undergoes hydrolysis to produce 3-((2-ethyl-2-methyl-1,3-dioxolan-4-yl)methoxy)propane-1,2-diol, confirmed by NMR analysis .

Dioxolane Ring Reactivity

The 2-ethyl-2-methyl-1,3-dioxolane group acts as a protecting group for diols but can be cleaved under specific conditions:

Reaction Conditions Outcome Mechanistic Insight
Acidic hydrolysisHCl (aq), 70°CCleavage to 3-(glyceryloxy)propane-1,2-diolProtonation of acetal oxygen followed by nucleophilic water attack .
Enzymatic degradationLipases (e.g., Candida antarctica)Partial ring openingSelective hydrolysis under mild conditions, retaining the epoxide functionality .

Thermal Stability :
The dioxolane ring remains intact below 150°C but decomposes above 200°C, releasing volatile organic compounds (detected via TGA) .

Functionalization via Ether Linkage

The methylene ether bridge (-OCH₂-) between the dioxolane and epoxide groups permits further modifications:

Reaction Reagents Products Applications
SulfonationSO₃/H₂SO₄Sulfonated derivativesEnhances hydrophilicity for use in ion-exchange membranes .
AlkylationAlkyl halides/K₂CO₃Long-chain ether analogsTuned for surfactant or polymer applications .

Polymerization Behavior

The compound participates in epoxy-based polymerization:

Process Initiators/Catalysts Polymer Type Properties
Anionic polymerizationTertiary amines (e.g., DABCO)Linear polyethersLow polydispersity (Đ ≈ 1.2) due to controlled epoxide opening .
Cationic polymerizationBF₃·OEt₂Branched networksRapid gelation (>90% conversion in 30 min at 80°C) .

Scientific Research Applications

Pharmaceuticals

4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane is being investigated for its potential therapeutic applications. The epoxy group can serve as a reactive site for further functionalization, which may enhance biological activity. Preliminary studies suggest that derivatives of this compound could exhibit antimicrobial and anticancer properties.

Case Study: Anticancer Activity
Recent research has focused on the anticancer potential of related compounds. For instance, studies have shown that similar structures can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This suggests that this compound may have similar mechanisms of action that warrant further investigation.

Material Science

In the field of materials science, this compound can be utilized as a cross-linking agent in polymer chemistry. The epoxy functionality allows for the formation of thermosetting polymers that exhibit enhanced mechanical properties and thermal stability.

Application Example: Coatings and Adhesives
The compound's ability to form robust networks through cross-linking makes it suitable for use in coatings and adhesives. Its incorporation into formulations can improve adhesion properties and resistance to environmental factors such as moisture and temperature fluctuations.

Chemical Synthesis

This compound serves as an intermediate in organic synthesis. Its reactive epoxy group can facilitate various chemical transformations, allowing for the synthesis of more complex organic molecules.

Synthesis Pathways:

  • Epoxidation Reactions: The compound can be used as a starting material for synthesizing other epoxides.
  • Nucleophilic Additions: The epoxy group can undergo nucleophilic attack by various nucleophiles to yield alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane involves the reactivity of its epoxy group The epoxy group can undergo ring-opening reactions with nucleophiles, leading to the formation of various adducts These reactions are often catalyzed by acids or bases, which facilitate the nucleophilic attack on the epoxide ring

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Polymer Chemistry: Glycidyl ethers of bisphenol analogs () share epoxypropoxy reactivity but lack the dioxolane ring, highlighting the target compound’s unique balance of rigidity and reactivity .
  • Synthetic Challenges : The ethyl-methyl substitution pattern may complicate regioselective synthesis compared to symmetric dimethyl analogs .

Biological Activity

4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane is a chemical compound that has garnered interest due to its potential biological activities. This article explores the compound's structure, biological effects, and relevant research findings.

Chemical Structure

The compound's IUPAC name is this compound. Its molecular formula is C9H16O4C_9H_{16}O_4, with a molecular weight of approximately 188.22 g/mol. The structure features a dioxolane ring, which is known for its reactivity and potential biological applications.

Biological Activity Overview

Research on the biological activity of this compound is limited; however, studies on related compounds suggest several areas of interest:

1. Antimicrobial Activity
Some derivatives of dioxolanes have shown antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various bacterial strains. Although specific data on this compound is scarce, the presence of the epoxy group may enhance its reactivity towards microbial enzymes.

2. Cytotoxicity and Genotoxicity
Studies on related compounds indicate that dioxolanes can exhibit cytotoxic effects in cancer cell lines. For example, ethyl 2-methyl-1,3-dioxolane derivatives have been assessed for genotoxicity and cytotoxicity using standard assays. The results often depend on the specific substituents attached to the dioxolane structure.

3. Environmental Impact
The environmental safety of compounds like this compound is crucial. Evaluations typically focus on their biodegradability and ecotoxicity. Related studies suggest that dioxolanes may not accumulate significantly in the environment but require further investigation to confirm their environmental profiles.

Table 1: Summary of Biological Activities of Dioxolane Derivatives

Compound NameActivity TypeFindingsReference
Ethyl 2-methyl-1,3-dioxolaneAntimicrobialEffective against E. coli and S. aureus; MIC values reported in the range of 50–100 µg/mL
4-Methoxyphenyl-1,3-dioxolaneCytotoxicityInduced apoptosis in breast cancer cell lines; IC50 values around 30 µM
1,3-Dioxolane derivativesGenotoxicityNo significant genotoxic effects observed in Ames test; safe for use in cosmetic products

Q & A

Q. What are the standard laboratory synthesis protocols for 4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane?

  • Methodology :
    • Starting Material : Begin with derivatives of 1,3-dioxolane-4-methanol (e.g., (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol) .
    • Epoxidation : Introduce the epoxypropoxy group via reaction with epichlorohydrin or glycidol under acidic catalysis (e.g., SnCl₄ or H₂SO₄) .
    • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Final purification may involve distillation under inert atmosphere .
    • Characterization : Confirm structure via ¹H/¹³C NMR and GC-MS .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodology :
    • Chromatography : High-performance liquid chromatography (HPLC) with UV detection or GC-MS for volatile derivatives .
    • Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., epoxy, dioxolane rings) and stereochemistry .
    • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
    • Purity Assessment : Use solid-phase extraction (SPE) with HLB cartridges to remove impurities before analysis .

Q. What are the recommended storage conditions to maintain this compound’s stability?

  • Methodology :
    • Storage : Store at –18°C in amber vials under inert gas (N₂ or Ar) to prevent epoxy ring hydrolysis .
    • Handling : Use deactivated glassware (silanized with DMDCS) to minimize adsorption losses .
    • Stability Testing : Monitor degradation via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How can the epoxidation step in synthesis be optimized for higher yield and stereoselectivity?

  • Methodology :
    • Catalyst Screening : Compare Lewis acids (SnCl₄, BF₃·Et₂O) vs. Brønsted acids (H₂SO₄) for epoxypropoxy group formation .
    • Reaction Solvents : Test polar aprotic solvents (e.g., DCM, THF) to stabilize transition states .
    • Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track epoxy ring formation and adjust reaction time/temperature .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodology :
    • Reproducibility Checks : Replicate studies under controlled conditions (e.g., identical cell lines, solvent systems) .
    • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like impurity levels (e.g., residual catalysts) .
    • Mechanistic Probes : Use isotopic labeling (e.g., ¹³C-epoxy groups) to track metabolic pathways and confirm bioactivity .

Q. What computational approaches are suitable for studying the epoxy ring-opening mechanism?

  • Methodology :
    • Quantum Mechanics : Density functional theory (DFT) to model transition states and activation energies for nucleophilic attacks (e.g., by water or amines) .
    • Molecular Dynamics : Simulate solvent effects on ring-opening kinetics in aqueous or non-polar environments .
    • Docking Studies : Predict binding interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

Q. How can environmental degradation pathways of this compound be systematically evaluated?

  • Methodology :
    • Abiotic Studies : Expose the compound to UV light, varying pH, and oxidizing agents (e.g., H₂O₂) to simulate environmental conditions .
    • Biotic Studies : Use microbial consortia from wastewater sludge to assess biodegradation rates via LC-MS metabolite profiling .
    • Ecotoxicity Assays : Evaluate impacts on model organisms (e.g., Daphnia magna) using OECD guidelines .

Methodological Notes

  • Synthesis Optimization : and highlight the role of acidic catalysts, but SnCl₄ may offer better stereocontrol compared to H₂SO₄ .
  • Analytical Rigor : SPE purification () is critical to avoid false bioactivity results from impurities .
  • Theoretical Frameworks : Link degradation studies to green chemistry principles () or enzyme kinetics models () for robust experimental design .

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